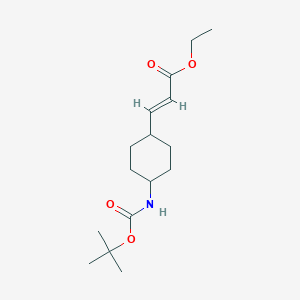

(E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate

Descripción

(E)-Configuration of the Acrylate Group

The acrylate’s α,β-unsaturated ester group adopts a planar (E)-configuration, with the ethyl ester and cyclohexyl substituents on opposite sides of the double bond. This geometry minimizes steric clashes between the bulky cyclohexyl group and ester oxygen. Computational studies on analogous acrylates suggest rotational barriers of 16–24 kJ/mol for cis-trans isomerization, making the (E)-form thermodynamically favorable in most solvents.

Cyclohexyl Ring Conformation

The 1r,4r-disubstituted cyclohexane ring exists in a chair conformation with:

- Axial Boc group : The tert-butyl moiety projects perpendicular to the ring plane, reducing 1,3-diaxial interactions.

- Equatorial acrylate substituent : Positioned to avoid steric hindrance with adjacent hydrogen atoms.

Table 2: Comparative conformational energies

| Substituent Position | Relative Energy (kcal/mol) |

|---|---|

| 1r,4r-diaxial | +3.2 |

| 1r,4r-equatorial | 0 (reference) |

Data derived from density functional theory (DFT) calculations on similar cyclohexane derivatives.

X-ray Crystallographic Characterization Challenges

Despite its well-defined stereochemistry, obtaining high-resolution X-ray crystallographic data for this compound remains challenging due to:

- Flexibility of the acrylate moiety : The conjugated double bond allows for partial rotation, leading to disordered electron density maps.

- Bulky tert-butyl group : Crystal packing is hindered by the Boc group’s size, often resulting in polymorphic forms with low diffraction quality.

- Hydrogen bonding limitations : The absence of strong hydrogen bond donors (only one NH group in Boc) reduces intermolecular cohesion, favoring amorphous solid states.

To date, no successful single-crystal X-ray structure has been reported, necessitating reliance on NMR and computational models for structural validation.

Comparative Analysis with Structural Analogs

Key structural analogs and their differentiating features include:

Analog 3: N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

- Difference : Shares the $$ \text{C}{16}\text{H}{27}\text{NO}_4 $$ formula but features a lactone ring and acyl chain.

- Impact : Increased hydrogen bonding capacity due to lactone oxygen atoms, improving crystallinity.

Table 3: Structural and property comparisons

| Compound | Melting Point | LogP | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target compound | Not reported | 3.58 | 5 |

| Ethyl 3-(3-aminophenyl)acrylate | 105–107°C | 2.11 | 3 |

| tert-Butyl acrylate | -50°C | 1.98 | 2 |

Data synthesized from PubChem entries.

Propiedades

IUPAC Name |

ethyl (E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,19)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNKUWRVEHYGHU-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of (E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate typically involves multiple steps. One common method starts with commercially available ethyl 2-(4-[(tert-butoxycarbonyl)amino]cyclohexyl)acetate. This compound undergoes a series of reactions, including deprotection, oxidation, and reduction, to yield the desired product . The preparation method is noted for its high yield, low production cost, and environmental friendliness, making it suitable for industrial production .

Análisis De Reacciones Químicas

Ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

Ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological processes and pathways.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of (E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate

Structural Differences :

- The (Z)-isomer (CAS 1452487-86-3) differs in the cis configuration of the acrylate double bond, placing substituents on the same side .

Implications : - Physical Properties : The (Z)-isomer may exhibit lower melting points and altered solubility due to reduced symmetry compared to the (E)-form.

- Reactivity : The spatial proximity of groups in the (Z)-isomer could influence cycloaddition or polymerization rates.

- Biological Activity : Stereochemistry impacts target binding; for example, (Z)-isomers may show divergent pharmacokinetic profiles in medicinal applications .

Cyclohexane Derivatives with Hydroxyl and Amino Modifications

Examples :

- (1R,3S,4S)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexanecarboxylate (CAS 1210348-16-5): Incorporates a hydroxyl group adjacent to the Boc-protected amino group .

- (1R,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate (CAS 1392745-66-2): Features hydroxyl and Boc-amino groups on different carbons . Comparison:

- Synthetic Utility : Hydroxyl groups enable further derivatization (e.g., glycosylation or phosphorylation) absent in the target compound.

- Stereochemical Complexity : Varied stereochemistry (e.g., 1R,3S,4S vs. 1r,4r in the target) affects conformational stability and receptor interactions .

Cyclopentane-Based Analog with Azide and Hydroxyl Groups

Example :

- Ethyl(1r,2r,3r,4r)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate (CAS 959745-80-3): Replaces the cyclohexane ring with a cyclopentane and introduces an azide group . Comparison:

- Functional Groups : The azide (-N₃) enables click chemistry applications (e.g., bioconjugation), which the target compound lacks.

- Molecular Weight: Higher nitrogen content (C₁₃H₂₂N₄O₅ vs. C₁₄H₂₅NO₄) may influence metabolic stability .

Amino-Modified Cyclohexane Derivatives

Example :

- (1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate: Contains both Boc-protected and free amino groups (C₁₄H₂₆N₂O₄) . Comparison:

- Reactivity: The free amino group increases nucleophilicity, enabling direct coupling reactions without deprotection steps.

- Stability: Unprotected amino groups may reduce shelf life due to oxidation or undesired side reactions.

- Bioactivity: Dual amino functionalities could enhance interactions with acidic residues in enzymatic targets .

Actividad Biológica

(E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate is a compound of interest in pharmaceutical and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H27NO4, with a molecular weight of approximately 297.39 g/mol. The compound features an acrylate group, a cyclohexyl ring, and a tert-butoxycarbonyl (Boc) protected amine, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

- Electrophilic Reactivity : The acrylate moiety can undergo Michael addition reactions with nucleophiles, such as thiols or amines, which may lead to the modulation of various signaling pathways .

- Covalent Bond Formation : The compound can form covalent bonds with target proteins, potentially altering their function and leading to changes in cellular responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through its electrophilic nature, which can activate stress response pathways .

- Ferroptosis Induction : Similar compounds have been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This suggests that this compound may have similar properties .

- Antimicrobial Activity : The interaction of this compound with microbial membranes could imply potential antimicrobial properties, though further studies are required for validation .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Ferroptosis Induction :

- Covalent Inhibitor Development :

Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C15H27NO4 |

| Molecular Weight | 297.39 g/mol |

| CAS Number | 1359965-84-6 |

Q & A

Q. What synthetic strategies are effective for preparing (E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)cyclohexyl)acrylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including reductive amination, Boc protection, and acrylate coupling. For example, reductive amination of a cyclohexanone precursor (e.g., 4-(dibenzylamino)cyclohexan-1-one) with tert-butyl piperazine-1-carboxylate can be achieved using NaHB(OAc)₃ in dichloromethane (DCM) with HOAc as a proton source . Subsequent deprotection (e.g., LiAlH₄ in THF) and acrylate esterification require careful control of anhydrous conditions to prevent side reactions. Optimization may involve:

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- IR spectroscopy : Stretching bands for C=O (~1720 cm⁻¹) and NH (~3350 cm⁻¹).

Q. How can purification challenges (e.g., diastereomer separation) be addressed during synthesis?

- Chromatography : Use silica gel flash chromatography with gradient elution (hexane/ethyl acetate).

- Recrystallization : Polar solvents (ethanol/water mixtures) to isolate stereoisomers .

- HPLC : Chiral columns (e.g., Chiralpak IA/IB) for enantiomeric resolution of intermediates.

Advanced Research Questions

Q. What computational methods are suitable for predicting the stereochemical outcomes of cyclohexyl ring functionalization?

- Density Functional Theory (DFT) : Calculate transition-state energies to predict (1r,4r) vs. (1s,4s) diastereomer formation during reductive amination .

- Molecular docking : Model interactions between intermediates and chiral catalysts (e.g., Ru-BINAP complexes) to guide asymmetric synthesis.

- Conformational analysis : Assess cyclohexyl ring chair vs. boat conformers using software like Gaussian or ORCA.

Q. How can the compound’s reactivity in Michael addition or polymerization be systematically studied?

- Kinetic studies : Monitor acrylate group reactivity using:

- Mechanistic probes : Isotopic labeling (e.g., ¹³C-labeled acrylate) to trace reaction pathways.

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar acrylate derivatives?

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell lines, solvent effects).

- Structure-Activity Relationship (SAR) : Map substituent effects using analogues (e.g., tert-butyl vs. cyclohexyl groups) .

- In silico modeling : Use QSAR tools (e.g., Schrödinger’s Phase) to correlate electronic properties (HOMO/LUMO) with activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.